molecular formula C21H16F5NO7 B10818461 NHPI-PEG2-C2-Pfp ester

NHPI-PEG2-C2-Pfp ester

Cat. No.: B10818461
M. Wt: 489.3 g/mol
InChI Key: FPEOLGWDOTVHCO-UHFFFAOYSA-N
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Description

NHPI-PEG2-C2-Pfp ester is a unique compound that belongs to the family of fluoro polyethylene glycol (PEG) compounds. It is a heterobifunctional PEG with a phthalimide PEG and a phthalimidoxy PEG unit. This compound is widely used in the field of pegylation, which involves the attachment of polyethylene glycol chains to various molecules for enhanced stability and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NHPI-PEG2-C2-Pfp ester involves the reaction of phthalimide with polyethylene glycol and perfluorophenyl ester. The reaction typically occurs under mild conditions, with the use of organic solvents such as dichloromethane or tetrahydrofuran. The reaction is catalyzed by a base, such as triethylamine, and proceeds at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

NHPI-PEG2-C2-Pfp ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

NHPI-PEG2-C2-Pfp ester exerts its effects through the formation of stable covalent bonds with target molecules. The ester group reacts with nucleophiles, such as amines or alcohols, to form stable amide or ester bonds. This covalent modification enhances the stability and bioavailability of the target molecules, making them more resistant to enzymatic degradation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H16F5NO7

Molecular Weight

489.3 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]propanoate

InChI

InChI=1S/C21H16F5NO7/c22-14-15(23)17(25)19(18(26)16(14)24)34-13(28)5-6-31-7-8-32-9-10-33-27-20(29)11-3-1-2-4-12(11)21(27)30/h1-4H,5-10H2

InChI Key

FPEOLGWDOTVHCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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